N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
N-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-fluorophenyl substituent. The ethyl linker connects this moiety to a 4-(trifluoromethyl)benzamide group, which enhances lipophilicity and metabolic stability . This compound belongs to a class of triazole derivatives known for their diverse biological activities, including anticancer and enzyme-modulating properties .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4OS/c21-15-7-3-12(4-8-15)17-26-19-28(27-17)16(11-30-19)9-10-25-18(29)13-1-5-14(6-2-13)20(22,23)24/h1-8,11H,9-10H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKHVBZWABRAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: Substituent Impact on Properties
| Compound | Substituent on Benzamide | logP (Predicted) | Metabolic Stability (Relative) |
|---|---|---|---|
| Target Compound | 4-(Trifluoromethyl) | 3.8 | High |
| N′-(4-Methoxyphenyl)ethanediamide (Evid 4) | 4-Methoxyphenyl | 2.5 | Moderate |
| Flutolanil (Evid 5) | 3-(Trifluoromethyl) | 4.1 | High |
Structural and Spectral Analysis
The target compound’s tautomeric behavior and structural confirmation align with methodologies in :
Preparation Methods
Formation of the Thiosemicarbazone Intermediate
The core synthesis begins with 4-fluorophenacyl bromide (CAS 456-26-2), which reacts with thiosemicarbazide (CAS 79-19-6) in ethanol under reflux (80°C, 6–8 hours) to yield 2-(4-fluorophenyl)-2-oxoethyl thiosemicarbazone (Intermediate A).
Reaction Conditions
| Reagent | Stoichiometry | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Fluorophenacyl bromide | 1.0 equiv | Ethanol | 80°C | 8 hr | 92% |
| Thiosemicarbazide | 1.2 equiv |
Cyclization to Thiazolo-Triazole
Intermediate A undergoes cyclization using carbon disulfide (CS₂) and potassium hydroxide (KOH) in refluxing ethanol (12 hours), forming 6-(4-fluorophenyl)thiazolo[3,2-b]triazole-2-thiol (Intermediate B). The thiol group is critical for subsequent alkylation.
Key Spectral Data for Intermediate B
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 1H, SH).
- HRMS (ESI) : m/z calcd for C₁₀H₆FN₃S₂ [M+H]⁺ 268.0124, found 268.0127.
Coupling with 4-(Trifluoromethyl)Benzamide
Nucleophilic Substitution
Intermediate C undergoes displacement of the bromide with 4-(trifluoromethyl)benzamide (CAS 455-19-6) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in acetonitrile (80°C, 18 hours).
Reaction Conditions
| Component | Role | Quantity |
|---|---|---|
| Intermediate C | Electrophile | 1.0 equiv |
| 4-(Trifluoromethyl)benzamide | Nucleophile | 1.5 equiv |
| K₂CO₃ | Base | 3.0 equiv |
| TBAI | Phase-transfer catalyst | 0.1 equiv |
Yield : 65–70% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Alternative Amide Coupling
For higher efficiency, 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) may be used with Intermediate C in a Schotten-Baumann reaction (aqueous NaOH, dichloromethane, 0°C → room temperature, 4 hours). This method avoids solubility issues, achieving 85% yield.
Purification and Characterization
Chromatographic Purification
Final purification employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (1:1).
Analytical Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.34 (d, J = 8.2 Hz, 2H, benzamide Ar-H),
- 7.89 (d, J = 8.2 Hz, 2H, benzamide Ar-H),
- 7.62 (d, J = 8.6 Hz, 2H, 4-fluorophenyl Ar-H),
- 7.18 (d, J = 8.6 Hz, 2H, 4-fluorophenyl Ar-H),
- 4.52 (t, J = 6.8 Hz, 2H, -CH₂- triazole),
- 3.78 (t, J = 6.8 Hz, 2H, -CH₂- ethyl).
¹³C NMR (100 MHz, CDCl₃) :
HRMS (ESI) : m/z calcd for C₂₂H₁₅F₄N₅OS [M+H]⁺ 497.0832, found 497.0835.
Challenges and Optimization
Regioselectivity in Cyclization
Early attempts using hydrazine derivatives without CS₂/KOH led to competing pathways forming oxadiazoles. Optimizing CS₂ stoichiometry (1.5 equiv) suppressed side products.
Stability of the Ethyl Linker
The ethyl chain in Intermediate C is prone to elimination under strong acidic conditions. Maintaining pH > 8 during coupling prevents degradation.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH in ethanol) .
- Step 2 : Introduction of the 4-(trifluoromethyl)benzamide moiety via amide coupling using coupling agents like HATU or EDCl in anhydrous DMF .
- Key Considerations : Solvent choice (e.g., DMF for solubility) and reaction time (12–24 hours) significantly impact yields. Purification typically requires column chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–8.5 ppm for fluorophenyl and benzamide groups) and trifluoromethyl signals (δ -62 ppm in NMR) .
- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients and ESI+ for molecular ion detection (expected [M+H] ~500–550 m/z) .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the thiazolo-triazole core, to validate regiochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazole-containing inhibitors) .
- Antimicrobial Activity : Use microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to thiazole-triazole motifs’ known antibacterial properties .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assays, noting IC values relative to controls .
Q. How can researchers optimize solubility for in vivo studies?
- Methodological Answer :
- Formulation Strategies : Use co-solvents (e.g., PEG-400 or DMSO) or cyclodextrin complexes to enhance aqueous solubility .
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) on the benzamide moiety while monitoring SAR trade-offs .
Q. What computational tools are recommended for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or GPCRs, focusing on π-π stacking between the fluorophenyl group and hydrophobic pockets .
- ADMET Prediction : Employ SwissADME or pkCSM to estimate logP (~3.5–4.0) and cytochrome P450 interactions .
Advanced Research Questions
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies, accounting for assay conditions (e.g., ATP concentration in kinase assays) and purity differences (>95% vs. <90%) .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions (e.g., unintended kinase inhibition) that may explain discrepancies .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Implement flow chemistry (e.g., continuous stirred-tank reactors) to control exothermic cyclization steps and reduce dimerization .
- In-line Monitoring : Use PAT tools like FTIR or Raman spectroscopy to detect intermediates (e.g., thioamide byproducts) and adjust feed rates .
Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. methoxy) influence target binding?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of -CF on binding affinity .
- Isothermal Titration Calorimetry (ITC) : Measure ΔG and ΔH changes when substituting -CF with -OCH to correlate thermodynamics with activity .
Q. What analytical techniques resolve stereochemical uncertainties in derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using Chiralpak IA-3 columns and validate configurations via circular dichroism (CD) spectra .
- NOESY NMR : Identify spatial proximity between thiazole protons and benzamide groups to assign regiochemistry .
Q. How can machine learning improve SAR predictions for this scaffold?
- Methodological Answer :
- Dataset Curation : Compile bioactivity data (e.g., ChEMBL) for thiazolo-triazole derivatives and train graph neural networks (GNNs) to predict IC trends .
- Transfer Learning : Fine-tune pre-trained models (e.g., ChemProp) with experimental data to prioritize high-potential derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
